molecular formula C10H18N2OS B12994339 1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea

1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea

Cat. No.: B12994339
M. Wt: 214.33 g/mol
InChI Key: FVWKVLGWPAJPQN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea is an organic compound featuring a cyclobutyl group and a dimethylthietan moiety attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea typically involves the reaction of cyclobutyl isocyanate with 2,2-dimethylthietan-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclobutyl and dimethylthietan groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    1-Cyclobutyl-3-(3,4-dimethylphenyl)urea: Similar structure but with a different aromatic substituent.

    1-Cyclobutyl-3-(2-methylthietan-3-yl)urea: Similar structure with a methylthietan group instead of dimethylthietan.

Uniqueness: 1-Cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea is unique due to the presence of the dimethylthietan group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

1-cyclobutyl-3-(2,2-dimethylthietan-3-yl)urea

InChI

InChI=1S/C10H18N2OS/c1-10(2)8(6-14-10)12-9(13)11-7-4-3-5-7/h7-8H,3-6H2,1-2H3,(H2,11,12,13)

InChI Key

FVWKVLGWPAJPQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)NC2CCC2)C

Origin of Product

United States

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